

Check Availability & Pricing

# Eliapixant Technical Support Center: A Benefit-Risk Assessment Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Eliapixant |           |
| Cat. No.:            | B607290    | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the benefit-risk profile of **Eliapixant** (BAY 1817080), a selective P2X3 receptor antagonist. The information is compiled from clinical trial data and published research to address potential questions and troubleshooting scenarios during experimental evaluation.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action for Eliapixant?

**Eliapixant** is a selective antagonist of the P2X3 receptor.[1][2][3] P2X3 receptors are ATP-gated ion channels found on sensory nerve fibers that are implicated in the pathophysiology of various conditions associated with hypersensitive nerves, such as chronic cough.[4][5] By blocking these receptors, **Eliapixant** is intended to reduce the excessive nerve signaling that contributes to the symptoms of these disorders. Its high selectivity for P2X3 over P2X2/3 receptors was designed to minimize taste-related side effects, which are common with less selective P2X3 antagonists like gefapixant.

Q2: What is the clinical efficacy of **Eliapixant** in refractory chronic cough?

In the Phase 2b PAGANINI study, **Eliapixant** demonstrated a statistically significant dose-response signal in reducing the 24-hour cough count compared to placebo in patients with refractory chronic cough. A 75mg twice-daily dose significantly reduced the 24-hour cough



count by 27% versus placebo. The Phase 2a study also showed that **Eliapixant** significantly reduced both cough frequency and severity at doses of 50 mg and higher.

Q3: What are the known safety and tolerability issues with **Eliapixant**?

The most common adverse event associated with **Eliapixant** is dysgeusia (taste disturbance), which occurred in a dose-related manner. In the PAGANINI study, taste-related adverse events were reported in up to 24% of patients at the highest dose. However, these events were generally reported as mild to moderate. A significant safety concern that emerged was a case of moderate drug-induced liver injury in a participant receiving the 150 mg twice-daily dose. This event led to intensified liver monitoring in subsequent clinical trials.

Q4: Why was the clinical development of **Eliapixant** discontinued?

Bayer discontinued the entire clinical development program for **Eliapixant** across all indications. This decision was based on a comprehensive assessment of the overall benefit-risk profile, which was impacted by the observed case of drug-induced liver injury.

Q5: How does the benefit-risk profile of **Eliapixant** compare to other P2X3 receptor antagonists?

**Eliapixant** was developed to have a more favorable taste tolerability profile compared to the less selective P2X3 antagonist, gefapixant. While clinical data suggested a lower incidence of taste-related side effects with **Eliapixant**, the emergence of a potential for drug-induced liver injury altered its overall risk profile. A network meta-analysis of P2X3 receptor antagonists suggested that at safe doses, gefapixant had a favorable benefit-risk profile despite a higher prevalence of taste disturbance.

### **Troubleshooting Experimental Issues**

Issue 1: Unexpected variability in efficacy readouts (e.g., cough frequency).

- Potential Cause: Placebo response can be significant in cough studies. In the PUCCINI study for diabetic neuropathic pain, the placebo response was notably high.
- Troubleshooting:



- Ensure robust baseline measurements are established before the intervention period.
- Implement stringent patient selection criteria to minimize the inclusion of subjects prone to high placebo response.
- Utilize objective and validated measurement tools, such as 24-hour sound recordings for cough count, as was done in the PAGANINI study.

Issue 2: Higher than anticipated incidence of taste-related adverse events.

- Potential Cause: The dosage of Eliapixant directly correlates with the incidence of dysgeusia.
- · Troubleshooting:
  - Review the dosing protocol to ensure it aligns with the established dose-response relationship for taste-related AEs.
  - Implement standardized questionnaires to accurately capture the incidence and severity of taste disturbances.
  - Consider the potential for drug-drug interactions that may alter Eliapixant's plasma concentration.

Issue 3: Observing elevated liver enzymes in experimental subjects.

- Potential Cause: A case of drug-induced liver injury was reported in the PAGANINI study at the 150 mg twice-daily dose.
- · Troubleshooting:
  - Implement a rigorous liver function monitoring protocol, including regular measurement of ALT, AST, and bilirubin.
  - Establish clear stopping rules for liver enzyme elevations based on established clinical guidelines.
  - Investigate any concomitant medications that could also contribute to liver toxicity.



#### **Data Presentation**

**Table 1: Efficacy of Eliapixant in Refractory Chronic** 

Cough (PAGANINI Study)

| Dose               | Number of Participants (n) | Change from Baseline in<br>24-h Cough Count                 |
|--------------------|----------------------------|-------------------------------------------------------------|
| Placebo            | 77                         | -                                                           |
| 25 mg twice-daily  | 75                         | Statistically significant dose-<br>response signal detected |
| 75 mg twice-daily  | 78                         | 27% reduction vs. placebo                                   |
| 150 mg twice-daily | 80                         | Statistically significant dose-<br>response signal detected |

Table 2: Adverse Events in the PAGANINI Study

| Adverse Event                    | Placebo (n=77) | 25 mg (n=75)                            | 75 mg (n=78)                            | 150 mg (n=80)                           |
|----------------------------------|----------------|-----------------------------------------|-----------------------------------------|-----------------------------------------|
| Any Adverse<br>Event             | 51%            | 57-65% (range<br>across doses)          | 57-65% (range<br>across doses)          | 57-65% (range<br>across doses)          |
| Dysgeusia (Taste<br>Disturbance) | 1% (n=1)       | 1-16% (range<br>across doses)           | 1-16% (range<br>across doses)           | 1-16% (range<br>across doses)           |
| Drug-Induced<br>Liver Injury     | 0              | 0                                       | 0                                       | 1 case<br>(moderate)                    |
| Discontinuation due to AEs       | -              | 8% (across all<br>eliapixant<br>groups) | 8% (across all<br>eliapixant<br>groups) | 8% (across all<br>eliapixant<br>groups) |

# **Experimental Protocols PAGANINI Study (Phase 2b)**

• Objective: To evaluate the efficacy and safety of multiple doses of **Eliapixant** in patients with refractory chronic cough.



- Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
- Participants: 310 adults with a history of refractory chronic cough for at least one year.
- Intervention: Participants were randomized (1:1:1:1) to receive either placebo or **Eliapixant** at doses of 25 mg, 75 mg, or 150 mg twice daily for 12 weeks.
- Primary Endpoint: Change from baseline in the 24-hour cough count after 12 weeks of treatment, measured using a 24-hour sound recording device.
- Safety Assessments: Monitoring of adverse events, with a focus on taste-related events and liver function tests.

#### **PUCCINI Study (Phase 2a)**

- Objective: To assess the efficacy and safety of Eliapixant in patients with diabetic neuropathic pain.
- Design: A placebo-controlled, double-blind, parallel-group, multicenter, proof-of-concept study.
- Participants: Adults with type 1 or type 2 diabetes and a diagnosis of painful distal symmetric sensorimotor neuropathy for more than six months.
- Intervention: Participants were randomized to receive either 150 mg of Eliapixant or a
  placebo twice daily for 8 weeks.
- Primary Endpoint: Change from baseline in the weekly mean 24-hour average pain intensity score at week 8.
- Outcome: The study did not meet its primary endpoint, with the placebo group showing a
  greater reduction in pain scores.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Eliapixant's mechanism of action as a P2X3 receptor antagonist.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Eliapixant Technical Support Center: A Benefit-Risk Assessment Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607290#eliapixant-benefit-risk-assessment-in-clinical-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com